

Technical Guide: Chromozym U (Bz- β -Ala-Gly-Arg-pNA)

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Compound of Interest

Compound Name: *Chromozym U*

Cat. No.: *B12056430*

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CAS Number: 112283-16-6[1][2][3][4]

Executive Summary

Chromozym U is a synthetic, low-molecular-weight oligopeptide substrate designed for the highly specific and sensitive spectrophotometric determination of Urokinase-type Plasminogen Activator (uPA) activity.[1] Unlike natural substrates (e.g., plasminogen), **Chromozym U** allows for direct kinetic measurement without the need for coupled reactions, reducing signal noise and increasing assay robustness.[1]

The core utility of **Chromozym U** lies in its ability to mimic the cleavage site of uPA's natural target. Upon enzymatic hydrolysis, it releases 4-nitroaniline (pNA), a chromophore with a distinct absorbance maximum at 405 nm.[1] This reaction follows Michaelis-Menten kinetics, making it an indispensable tool in fibrinolysis research, oncology (metastasis studies), and pharmacokinetic profiling of thrombolytic drugs.[1]

Chemical Identity & Physicochemical Properties

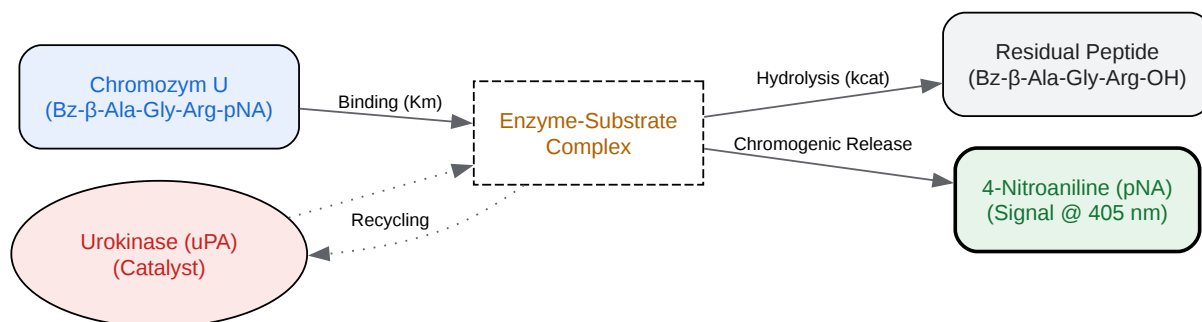
Parameter	Specification
Trade Name	Chromozym® U
Chemical Name	Benzoyl-β-Alanyl-Glycyl-L-Arginine-4-nitroanilide acetate
Abbreviation	Bz-β-Ala-Gly-Arg-pNA
CAS Number	112283-16-6
Molecular Formula	(Free base)
Molecular Weight	~586.6 g/mol (varies slightly with acetate salt stoichiometry)
Solubility	Soluble in water and aqueous buffers (up to ~4 mM)
Appearance	White to yellowish powder
Purity	90% (HPLC)
Free pNA Content	0.5% (Critical quality attribute for background noise)

Mechanism of Action

The specificity of **Chromozym U** is derived from its peptide sequence, Bz-β-Ala-Gly-Arg, which structurally aligns with the P3-P1 binding pocket of the Urokinase active site.[1]

- Recognition: The Urokinase enzyme binds the substrate at the arginine residue (P1 position).[1]
- Catalysis: The peptide bond between Arginine and the p-nitroaniline moiety is cleaved.
- Signal Generation: The cleavage releases free 4-nitroaniline (pNA).[1] While the intact substrate is colorless, free pNA absorbs strongly at 405 nm (yellow).[1]

Reaction Pathway Diagram



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Figure 1: Enzymatic cleavage mechanism of **Chromozym U** by Urokinase.[1]

Safety Data Sheet (SDS) Analysis

While **Chromozym U** itself is generally classified as low-hazard, the reaction product (pNA) and common stop solutions require strict safety adherence.[1]

Hazard Identification

- Substrate (**Chromozym U**): Not classified as dangerous according to GHS.[1] However, standard laboratory hygiene (gloves, goggles) is mandatory to prevent contamination and accidental ingestion.[1]
- Reaction Product (4-Nitroaniline):
 - Toxic: If swallowed, inhaled, or in contact with skin.
 - Carcinogenicity: Suspected of causing cancer (GHS Category 2).[1]
 - Target Organs: Blood (Methemoglobinemia).[1]

Handling & Storage

- Storage: Store lyophilized powder at +2°C to +8°C. Keep dry.

- **Stability:** Working solutions (approx. 3 mM in water) are stable for 2 weeks at +4°C.[1] Do not freeze-thaw repeatedly.[1]
- **Disposal:** All reaction mixtures containing pNA must be disposed of as hazardous chemical waste, not down the sink.

Validated Experimental Protocol

Objective: Kinetic determination of Urokinase activity in purified preparations or cell culture supernatants.

Reagents Preparation

- **Assay Buffer (Tris-HCl):** 0.1 M Tris, 0.1 M NaCl, pH 8.8 (at 37°C). Note: High pH is optimal for uPA activity.
- **Substrate Solution:** Dissolve **Chromozym U** in HPLC-grade water to a concentration of 1.5 mM.
- **Enzyme Sample:** Dilute uPA to approx. 10–100 IU/mL in Assay Buffer containing 0.1% BSA (to prevent surface adsorption).[1]

Assay Workflow

Step	Action	Volume	Critical Note
1	Pipette Assay Buffer into cuvette	2.00 mL	Pre-warm to 37°C for temp. equilibrium.
2	Add Chromozym U Solution	0.20 mL	Final conc. ~0.13 mM (ensure saturation > K_m). ^[1]
3	Blank Measurement	-	Measure Abs (405 nm) to establish baseline.
4	Add Sample (uPA)	0.10 mL	Mix by inversion immediately.
5	Kinetic Measurement	-	Record per minute for 5 mins.

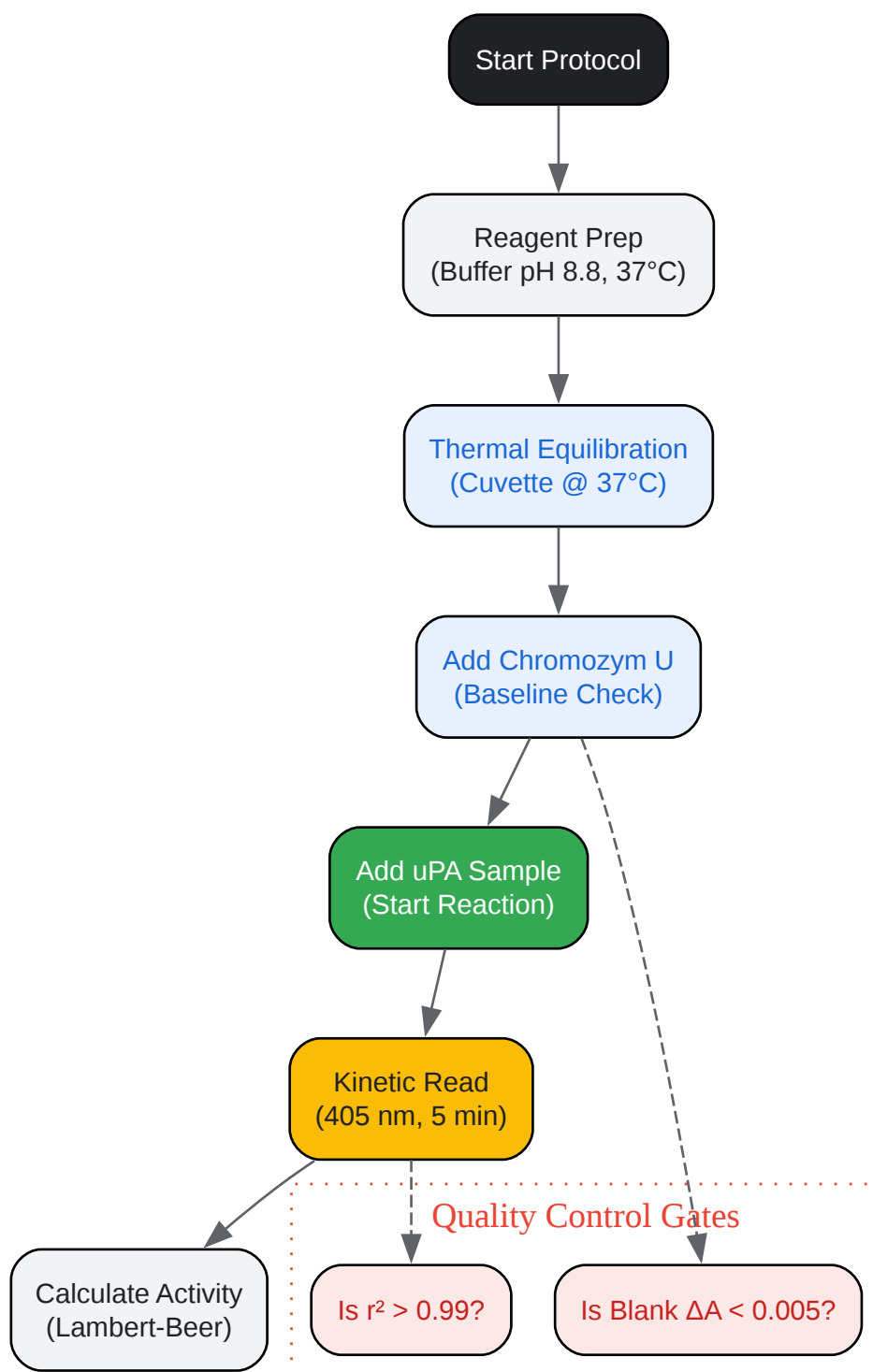
Calculation

Calculate activity using the Lambert-Beer law:

[1]

- : Extinction coefficient of pNA = $10.4 \text{ mM}^{-1} \text{ cm}^{-1}$ (or $10,400 \text{ M}^{-1} \text{ cm}^{-1}$)^{[1][2]}
- : Light path = 1 cm
- : 2.30 mL^[1]
- : 0.10 mL

Methodology Diagram



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Figure 2: Step-by-step kinetic assay workflow with integrated QC gates.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity, apply these self-validating checks:

- Spontaneous Hydrolysis Check: Run a "Buffer + Substrate" blank. If [\[1\]](#), the substrate may be degrading or the water is contaminated with bacterial proteases.
- Linearity Validation: The reaction rate must be linear ([\[1\]](#)). If the curve flattens (plateau), substrate depletion has occurred; dilute the sample and re-test.[\[1\]](#)
- Specificity Control: To confirm the signal is uPA-specific (and not Plasmin or Thrombin), pre-incubate the sample with Amiloride (a specific uPA inhibitor) or use a specific antibody quenching step.[\[1\]](#)

References

- Roche Diagnostics.**Chromozym U** Product Information and Catalog Entry. Retrieved from [\[1\]](#)
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Sources

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- 2. sigmaaldrich.com [sigmaaldrich.com]
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